molecular formula C20H17ClN6O3S B2742636 N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-chloro-4-methoxybenzenesulfonamide CAS No. 1206998-10-8

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-chloro-4-methoxybenzenesulfonamide

Cat. No. B2742636
CAS RN: 1206998-10-8
M. Wt: 456.91
InChI Key: SARJRTMMNNSXHU-UHFFFAOYSA-N
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Description

The compound is a pyrazole-bearing compound known for its diverse pharmacological effects . It is part of a series of compounds that have shown potent antileishmanial and antimalarial activities .


Synthesis Analysis

The synthesis of similar pyrazole-bearing compounds involves the use of hydrazine-coupled pyrazoles . The structures of these synthesized compounds were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Another method involves the reaction of a phenyl-pyrazol-amine with Vilsmeier–Haack reagent and subsequent treatment with ammonium carbonate .


Molecular Structure Analysis

The molecular structure of similar compounds was characterized by FTIR, 1H-NMR, mass spectral and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of a phenyl-pyrazol-amine with Vilsmeier–Haack reagent and subsequent treatment with ammonium carbonate .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were characterized by FTIR, 1H-NMR, mass spectral and elemental analysis .

Scientific Research Applications

Antitumor Activity

Pyrazoline derivatives have garnered attention due to their potential antitumor properties. These compounds exhibit cytotoxic effects against cancer cells by interfering with cell division, inducing apoptosis, and inhibiting tumor growth. Further studies are needed to explore the specific mechanisms of action and evaluate their efficacy against various cancer types .

Antileishmanial Activity

Leishmaniasis, caused by protozoan parasites of the genus Leishmania, is a neglected tropical disease. Pyrazole-bearing compounds, including our target compound, have demonstrated potent antileishmanial activity. Researchers are investigating their effectiveness in combating this parasitic infection .

Antimalarial Activity

Malaria remains a global health concern. Some pyrazole derivatives exhibit promising antimalarial properties. Their ability to interfere with the Plasmodium parasite’s life cycle makes them potential candidates for drug development against malaria .

Acetylcholinesterase (AchE) Inhibition

AchE plays a crucial role in neurotransmission. Inhibition of AchE can lead to altered nerve impulses, affecting behavior and movement. Our compound may impact AchE activity, making it relevant for neurological research .

Oxidative Stress and Antioxidant Properties

Oxidative stress contributes to various diseases. Pyrazolines, including our compound, possess antioxidant properties. Investigating their ability to counteract reactive oxygen species (ROS) and protect cells from oxidative damage is an active area of research .

Other Pharmacological Activities

Pyrazolines have also been explored for antibacterial, antifungal, anti-inflammatory, and anticonvulsant activities. Researchers continue to uncover their potential in these diverse fields .

Mechanism of Action

Target of Action

The primary targets of this compound are Cyclin-dependent kinase 2 (CDK2) and Protein kinase B (PKB or Akt) . CDK2 is a serine/threonine protein kinase that plays a crucial role in cell cycle regulation, while PKB is an important component of intracellular signaling pathways regulating growth and survival .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It acts as an ATP-competitive inhibitor , binding to the ATP-binding pocket of these kinases . This prevents the phosphorylation of downstream targets, thereby inhibiting the progression of the cell cycle and cell proliferation .

Biochemical Pathways

The inhibition of CDK2 and PKB affects several biochemical pathways. In the case of CDK2, its inhibition leads to a reduction in the phosphorylation of retinoblastoma, a protein that controls progression through the cell cycle . This results in cell cycle arrest at the S and G2/M phases .

For PKB, its inhibition affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which plays a crucial role in promoting cell proliferation and survival . The inhibition of PKB leads to a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .

Pharmacokinetics

The optimization of lipophilic substitution within a series of similar compounds provided nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Result of Action

The result of the compound’s action is a reduction in cell proliferation and induction of apoptosis . This is due to the inhibition of key kinases involved in cell cycle progression and survival signaling pathways . In particular, the compound has shown potent antiproliferative activity against a panel of 13 cancer cell lines .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors While specific details for this compound are not available, factors such as pH, temperature, and the presence of other molecules can affect the activity of many drugs

Future Directions

The future directions for this compound could involve further exploration of its antileishmanial and antimalarial activities . The potential of the pyrazole scaffold to be developed into potent and selective inhibitors for the treatment of cancer has also been highlighted .

properties

IUPAC Name

3-chloro-4-methoxy-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O3S/c1-30-18-8-7-16(11-17(18)21)31(28,29)26-15-5-3-14(4-6-15)25-19-12-20(23-13-22-19)27-10-2-9-24-27/h2-13,26H,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARJRTMMNNSXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-chloro-4-methoxybenzenesulfonamide

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